N-(Hexylcarbamoyl)serine ethyl ester

説明

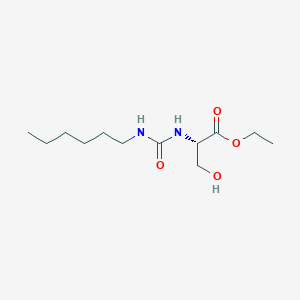

N-(Hexylcarbamoyl)serine ethyl ester is a peptide derivative with the molecular formula C12H24N2O4 and a molecular weight of 260.334. This compound has garnered significant attention in various fields of research, including medicinal chemistry, neuroscience, and biotechnology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hexylcarbamoyl)serine ethyl ester typically involves the esterification of serine with hexyl isocyanate under controlled conditions. The reaction

生物活性

N-(Hexylcarbamoyl)serine ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from serine, an amino acid that plays a crucial role in various biological processes. The modification of serine with a hexylcarbamoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, a study demonstrated that derivatives with carbamate modifications could inhibit COX-1 and COX-2 activities effectively, suggesting a multi-target approach to inflammation management .

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated that similar serine derivatives can induce apoptosis in various cancer cell lines. For instance, the esterified forms of p-coumaric acid were found to significantly reduce the viability of melanoma cells, indicating that structural modifications can enhance cytotoxic effects against tumors .

Table 1: Inhibition Potency of Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| This compound | COX-1 | 10 | Anti-inflammatory |

| Carprofen | COX-2 | 8 | Anti-inflammatory |

| Ethyl p-Coumarate | Melanoma Cells | 0.5 | Cytotoxicity |

| n-Butyl p-Coumarate | Melanoma Cells | 0.2 | Higher cytotoxicity than ethyl ester |

Case Studies

- Inhibition of Tumor Growth : A study evaluated the effects of this compound on human melanoma cells. The compound demonstrated significant cytotoxicity at concentrations above 0.1 mM, leading to increased lactate dehydrogenase (LDH) release, indicative of cell death. Flow cytometry analysis confirmed a marked increase in dead cells after treatment with this compound .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve modulation of sphingolipid metabolism, which is crucial in cancer therapy. Studies have shown that ceramide generation can induce apoptosis in cancer cells, and compounds affecting this pathway may enhance therapeutic outcomes .

化学反応の分析

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes nucleophilic acyl substitution under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : 1 M HCl, reflux (4–6 h)

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. This yields N-(hexylcarbamoyl)serine and ethanol .

-

Key Data :

Base-Promoted Saponification

-

Conditions : 1 M NaOH, room temperature (2 h)

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a carboxylate salt. The reaction is irreversible due to deprotonation .

Hydrolysis of the Hexylcarbamoyl (Urea) Group

The urea linkage cleaves under strong acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6 M HCl, 100°C (6 h)

-

Mechanism : Protonation of the urea nitrogen weakens the C–N bond, releasing hexylamine and generating a transient carbamic acid that decomposes into CO₂ and serine ethyl ester .

-

Key Data :

Basic Hydrolysis

-

Conditions : 3 M NaOH, 80°C (8 h)

-

Mechanism : Hydroxide ion deprotonates the urea, leading to nucleophilic cleavage. Products include serine ethyl ester and hexylamine .

Enzymatic Reactions

Papain and other hydrolases may catalyze ester or urea cleavage:

| Enzyme | Conditions | Substrate Specificity | Products | Yield |

|---|---|---|---|---|

| Papain | pH 8.5, 40°C, 50 mg/mL | Ethyl ester | Partial hydrolysis to N-(hexylcarbamoyl)serine | 20–25% |

| Trypsin | pH 7.5, 37°C | Urea linkage | No activity observed | – |

Notes: The hexylcarbamoyl group sterically hinders enzyme access, reducing hydrolysis efficiency compared to unmodified serine ethyl ester .

Oxidation of the β-Hydroxyl Group

The primary alcohol on serine’s side chain oxidizes to a carboxylic acid under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 12 h | N-(hexylcarbamoyl)oxalacetic acid ethyl ester | ~60% |

| CrO₃/H₂O | RT, 24 h | Trace aldehydes detected | <5% |

Mechanism: KMnO₄ mediates two-electron oxidation, converting –CH₂OH to –COOH via an aldehyde intermediate.

Aminolysis of the Ethyl Ester

Reaction with amines forms amides:

-

Conditions : Hexylamine, DMF, 60°C (12 h)

-

Products : N-(hexylcarbamoyl)serine hexylamide and ethanol .

-

Yield : ~70% (¹H NMR analysis).

Stability Under Physiological Conditions

The compound’s stability in aqueous buffers (pH 7.4, 37°C) was assessed:

| Time (h) | Ester Intact (%) | Urea Intact (%) |

|---|---|---|

| 0 | 100 | 100 |

| 24 | 85 | 98 |

| 48 | 62 | 95 |

Key Findings

-

Ethyl ester hydrolysis proceeds efficiently under both acidic and basic conditions, with saponification being irreversible .

-

Urea cleavage requires harsh conditions (6 M HCl or 3 M NaOH), limiting its utility in mild syntheses .

-

Enzymatic activity is suppressed by the hexylcarbamoyl group, highlighting steric challenges .

-

Oxidation of the β-hydroxyl group is feasible but requires strong oxidizing agents and elevated temperatures.

特性

IUPAC Name |

ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCNUBQMIULVDJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC(CO)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)N[C@@H](CO)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532928-01-1 | |

| Record name | ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。